molecular formula C9H17NO B13975089 N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine

N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine

Cat. No.: B13975089
M. Wt: 155.24 g/mol
InChI Key: PNNQJYMPQQBYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine is a compound that belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and an amine group attached to the tetrahydropyran ring. Tetrahydropyrans are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclopropyl-substituted aldehyde with a methyl-substituted dihydropyran in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and functional groups. The cyclopropyl and amine groups play crucial roles in binding to target proteins, modulating their activity, and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine is unique due to the combination of its cyclopropyl, methyl, and amine groups attached to the tetrahydropyran ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-cyclopropyl-3-methyloxan-4-amine

InChI

InChI=1S/C9H17NO/c1-7-6-11-5-4-9(7)10-8-2-3-8/h7-10H,2-6H2,1H3

InChI Key

PNNQJYMPQQBYHP-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.